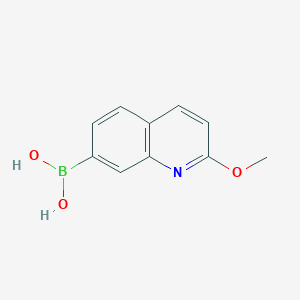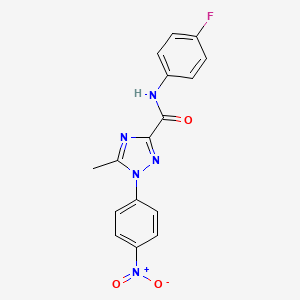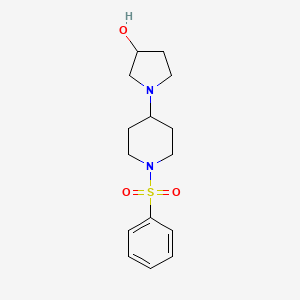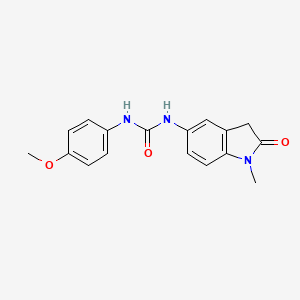
2-Methoxyquinoline-7-boronic acid
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-Methoxyquinoline-7-boronic acid is a chemical compound with the molecular formula C10H10BNO3 . It has a molecular weight of 203.00 . The compound is also known by other synonyms such as MFCD22394149 (2-Methoxy-7-quinolinyl)boronic acid, Boronic acid, B- (2-methoxy-7-quinolinyl)-, and (2-methoxyquinolin-7-yl)boronic acid .
Synthesis Analysis
The synthesis of borinic acids, including 2-Methoxyquinoline-7-boronic acid, often relies on the addition of organometallic reagents to boranes or the reaction of triarylboranes with a ligand . Recent advances in the synthesis of borinic acids have been reviewed, highlighting the main synthetic methods, their scope, and limitations .Molecular Structure Analysis
The molecular structure of 2-Methoxyquinoline-7-boronic acid consists of a quinoline ring with a methoxy group at the 2nd position and a boronic acid group at the 7th position . The exact mass of the compound is 203.075378 .Chemical Reactions Analysis
Boronic acids, including 2-Methoxyquinoline-7-boronic acid, are known for their interactions with diols and strong Lewis bases such as fluoride or cyanide anions . These interactions lead to their utility in various sensing applications . Boronic acids have also been used in cross-coupling reactions .Physical And Chemical Properties Analysis
2-Methoxyquinoline-7-boronic acid has a density of 1.3±0.1 g/cm3 . It has a boiling point of 405.2±48.0 °C at 760 mmHg . The compound has a flash point of 198.9±29.6 °C . Its vapour pressure is 0.0±1.0 mmHg at 25°C , and it has an index of refraction of 1.621 .Aplicaciones Científicas De Investigación
Sensing Applications
Boronic acids, including 2-Methoxyquinoline-7-boronic acid, are increasingly utilized in diverse areas of research, including various sensing applications . They interact with diols and strong Lewis bases such as fluoride or cyanide anions, leading to their utility in sensing applications . These sensing applications can be homogeneous assays or heterogeneous detection .
Biological Labelling
The key interaction of boronic acids with diols allows their utilization in various areas, including biological labelling . This involves the use of boronic acids to label biological molecules, cells, or tissues for further study .
Protein Manipulation and Modification
Boronic acids have been used for the manipulation and modification of proteins . This includes the use of boronic acids to modify the structure or function of proteins, or to manipulate proteins for various research applications .
Separation Technologies
Boronic acids have been used in separation technologies . This includes the use of boronic acids in techniques such as electrophoresis for the separation of glycated molecules .
Development of Therapeutics
Boronic acids have been used in the development of therapeutics . This includes the use of boronic acids in the design and synthesis of new drugs or therapeutic agents .
Suzuki–Miyaura Coupling
The Suzuki–Miyaura (SM) cross-coupling reaction is a widely-applied transition metal catalyzed carbon–carbon bond forming reaction . Boronic acids, including 2-Methoxyquinoline-7-boronic acid, are used in this reaction due to their stability, ease of preparation, and environmental benignity .
Direcciones Futuras
Boronic acids, including 2-Methoxyquinoline-7-boronic acid, are increasingly being used in diverse areas of research . They have applications in various areas ranging from biological labelling, protein manipulation and modification, separation, and the development of therapeutics . This suggests a promising future for the study and application of 2-Methoxyquinoline-7-boronic acid.
Propiedades
IUPAC Name |
(2-methoxyquinolin-7-yl)boronic acid |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H10BNO3/c1-15-10-5-3-7-2-4-8(11(13)14)6-9(7)12-10/h2-6,13-14H,1H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZOEAYIXACPMADZ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B(C1=CC2=C(C=C1)C=CC(=N2)OC)(O)O |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H10BNO3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
203.00 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-Methoxyquinoline-7-boronic acid | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![2-((6-(benzo[d][1,3]dioxol-5-yl)pyridazin-3-yl)thio)-N-(2-methoxyphenethyl)acetamide](/img/structure/B2483434.png)

![N-(5-((2-((4-fluorobenzyl)amino)-2-oxoethyl)thio)-1,3,4-thiadiazol-2-yl)-[1,1'-biphenyl]-4-carboxamide](/img/structure/B2483438.png)
![4-(2,5-dioxopyrrolidin-1-yl)-N-(pyrazolo[1,5-a]pyridin-5-yl)benzenesulfonamide](/img/structure/B2483439.png)




![N-(5-isopentyl-3,3-dimethyl-4-oxo-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-7-yl)ethanesulfonamide](/img/structure/B2483447.png)


![3-(2-hydroxyphenyl)-4-[1-(4-methoxyphenyl)-2-nitroethyl]-1H-pyrazol-5-ol](/img/structure/B2483452.png)
![4-(tert-butyl)-N-(4-oxo-2,4,5,6-tetrahydro-1H-pyrrolo[3,2,1-ij]quinolin-8-yl)benzamide](/img/structure/B2483453.png)
![4-[1-(5-Chloro-1H-indazole-3-carbonyl)piperidin-4-yl]-3,3-dimethylazetidin-2-one](/img/structure/B2483455.png)